molecular formula C18H10Cl2F5N5S B1254661 Pyriprole CAS No. 394730-71-3

Pyriprole

Cat. No.: B1254661
CAS No.: 394730-71-3
M. Wt: 494.3 g/mol
InChI Key: MWMQNVGAHVXSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyriprole is a phenylpyrazole derivative primarily used as an insecticide and acaricide. It is known for its efficacy against external parasites such as fleas and ticks on dogs. This compound works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels, leading to uncontrolled hyperactivity of the central nervous system in parasites, ultimately causing their death .

Scientific Research Applications

Pyriprole has several scientific research applications, including:

Mechanism of Action

Target of Action

Pyriprole, a phenyl pyrazole derivative, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels, specifically the GABAA receptors . These receptors play a crucial role in the central nervous system of parasites such as fleas and ticks .

Mode of Action

this compound acts as an inhibitor of GABA-gated chloride channels . By binding to these channels, it disrupts the normal functioning of the central nervous system in parasites. This leads to uncontrolled hyperactivity in the nervous system of the parasites, resulting in their death . It’s important to note that the parasites are killed through contact with this compound, rather than by systemic exposure .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of gaba-gated chloride channels . This disruption leads to a state of uncontrolled hyperactivity in the central nervous system of the parasites, ultimately causing their death .

Pharmacokinetics

It is known that following topical administration, this compound is rapidly distributed in the hair coat of dogs within one day after application . It can be found in the hair coat throughout the treatment interval, providing about 4 weeks of protection against re-infestations .

Result of Action

The primary result of this compound’s action is the death of parasites such as fleas and ticks. By inhibiting the GABA-gated chloride channels, this compound induces uncontrolled hyperactivity in the central nervous system of these parasites, leading to their death . This makes this compound an effective treatment for external parasites in dogs .

Action Environment

It is known that this compound is highly effective against fleas and several tick species when applied as a spot-on treatment . The efficacy of this compound may potentially be influenced by factors such as the application method, the presence of other substances on the skin or fur of the animal, and the specific environmental conditions in which the animal lives.

Future Directions

As of now, Pyriprole is only approved in the EU and a few other countries for use on dogs . It has not been introduced as an agricultural or hygiene pesticide . Future directions may include exploring its potential uses in other contexts, while ensuring its safety and efficacy.

Biochemical Analysis

Biochemical Properties

Pyriprole plays a crucial role in biochemical reactions by interacting with GABA-gated chloride channels. These channels are essential for maintaining the chloride ion balance across cell membranes. This compound binds to these channels, inhibiting their function and disrupting the normal chloride ion flow. This interaction leads to hyperexcitation and paralysis of the parasites .

Cellular Effects

This compound affects various types of cells and cellular processes. In parasites, it disrupts cell signaling pathways by inhibiting GABA-gated chloride channels, leading to uncontrolled neuronal activity. This disruption affects gene expression and cellular metabolism, ultimately causing cell death. In dogs, this compound is distributed in the hair coat, providing protection against fleas and ticks .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GABA-gated chloride channels. This binding inhibits the normal function of these channels, preventing the flow of chloride ions and leading to hyperexcitation of the central nervous system in parasites. The inhibition of these channels results in paralysis and death of the parasites .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows rapid distribution in the hair coat of dogs within one day after topical application. Its insecticidal efficacy against new infestations with fleas persists for a minimum of four weeks. This compound’s stability and degradation over time ensure long-term protection against parasites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At the recommended dose of 12.5 mg/kg body weight, this compound is effective in controlling flea and tick infestations. Higher doses may lead to adverse effects such as local reactions at the application site, including fur discoloration, hair loss, and itchiness .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the flux of metabolites through biochemical reactions. It interacts with enzymes and cofactors that modulate its activity and ensure its efficacy against parasites. The metabolic pathways of this compound are designed to maintain its stability and effectiveness over time .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the hair coat of dogs. It interacts with transporters and binding proteins that facilitate its localization and accumulation in the hair follicles. This distribution ensures prolonged protection against fleas and ticks .

Subcellular Localization

This compound’s subcellular localization is primarily in the hair coat of dogs. It does not penetrate the systemic circulation but remains localized in the hair follicles, providing targeted protection against external parasites. This localization minimizes the risk of systemic toxicity and ensures the safety of the treated animals .

Preparation Methods

Pyriprole is synthesized through a series of chemical reactions involving cyanamide and benzene nitrile. The specific synthetic route may vary by manufacturer, but generally, it involves the formation of the pyrazole ring and subsequent functionalization to introduce the necessary substituents . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Pyriprole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Pyriprole is similar to other phenylpyrazole insecticides, such as fipronil, imidacloprid, and spinosad. this compound is unique in its specific binding affinity and efficacy profile. It is less toxic to mammals compared to some other insecticides, making it a safer option for veterinary use .

Similar Compounds

This compound’s unique combination of efficacy, safety, and specificity makes it a valuable tool in controlling ectoparasites in veterinary applications.

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQNVGAHVXSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192613
Record name Pyriprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394730-71-3
Record name Pyriprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394730-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69OX73ZVJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 500 mg (1.21 mmol) of 1-(2,6-dichloro-4-trifluoromethylphenyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile was suspended into 5.0 mL of dried dichloromethane, and 2.0 mL of dried dichloromethane containing 180 mg (1.52 mmol, 1.25 eq.) of difluoromethylsulfenyl chloride was added dropwise thereto under stirring at room temperature, followed by reaction for 2 hours. Ethyl acetate (100 mL) was added thereto, and the organic layer was washed successively with 20 mL of a saturated aqueous sodium hydrogen carbonate solution and 20 mL of water, followed by drying over anhydrous magnesium sulfate. After magnesium sulfate was filtered off, the solvent was removed by distillation under reduced pressure and the crude product was recrystallized from a mixed solvent of hexane/ethyl acetate (3/1) to thereby obtain 535 mg of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-difluoromethylthio-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile (yield: 90%, purity: 96%).
Name
1-(2,6-dichloro-4-trifluoromethylphenyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyriprole
Reactant of Route 2
Pyriprole
Reactant of Route 3
Reactant of Route 3
Pyriprole
Reactant of Route 4
Reactant of Route 4
Pyriprole
Reactant of Route 5
Reactant of Route 5
Pyriprole
Reactant of Route 6
Reactant of Route 6
Pyriprole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.